

Comparative analysis of A4333 and other adhesive securement devices

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An Objective Comparison of Adhesive Securement Devices for Medical Applications

In the realm of drug development and clinical research, the securement of vascular access and other medical catheters is paramount to patient safety and data integrity. Inadvertent catheter movement or dislodgement can lead to a cascade of complications, including phlebitis, infiltration, and catheter-related bloodstream infections (CRBSIs), which can compromise study outcomes and patient well-being. This guide provides a comparative analysis of various adhesive securement devices, with a focus on quantitative performance data and experimental methodologies. The analysis includes a category of devices represented by the healthcare billing code **A4333**, which pertains to urinary catheter anchoring devices with adhesive skin attachment, alongside other common alternatives such as sutureless stabilization devices, securement dressings, and tissue adhesives.

Comparative Performance of Securement Devices

The primary function of a catheter securement device is to resist dislodgement forces. A key metric for evaluating this is the peak axial pull force, which is the maximum force a device can withstand before failure. A study by Rutledge et al. provides valuable comparative data on this metric for several types of securement systems.[1][2][3][4][5]

Table 1: Peak Axial Pull Force for Catheter Dislodgement



| Securement Method | Mean Peak Axial Pull Force (Newtons) |
|--|--------------------------------------|
| Investigational Adhesive Device 1 | 40 N |
| Investigational Adhesive Device 2 | 41 N |
| Sutureless Securement Device (StatLock®) | 37 N |
| Sutures | 28 N |
| Securement Dressing (SorbaView® SHIELD) | 17 N |

Data sourced from Rutledge et al. (2015) in a porcine model.[1][2][3][4][5]

The results from this study indicate that the investigational adhesive devices demonstrated the highest resistance to axial pull forces, outperforming both sutures and a standard securement dressing.[1][2][4][5] The sutureless securement device also showed a significantly higher mean peak axial pull force compared to sutures and the securement dressing.[1][2][4][5]

Another emerging category of securement is tissue adhesives, such as those utilizing cyanoacrylate. These adhesives are designed to seal the catheter insertion site and secure the catheter hub to the skin, thereby reducing movement and migration.[6][7] Some studies suggest that the use of tissue adhesives can lead to a significant reduction in catheter failure rates.[7][8] For instance, one study reported a 43% reduction in peripheral intravenous catheter (PIVC) failure with the use of a cyanoacrylate-based adhesive.[7]

Experimental Protocols

A standardized methodology is crucial for the objective evaluation of securement device performance. The following is a detailed description of the peak axial pull force test, a common method used to quantify the securement strength of these devices.[1][2]

Peak Axial Pull Force Test

Objective: To measure the force required to dislodge a catheter by 1 cm from its insertion site or to cause failure of the securement device.[1][2]

Materials:



- Securement devices to be tested
- Central venous catheters
- Force gauge
- Animal model (e.g., porcine) or appropriate substrate
- Surgical preparation materials

Procedure:

- Animal Preparation: Anesthetize the subject and prepare the surgical site for aseptic catheter insertion.
- Catheter Insertion: Insert central venous catheters into the target veins (e.g., epigastric veins in a porcine model).
- Device Application: Secure each catheter with one of the test devices according to the
 manufacturer's instructions. A dwell time (e.g., 10 minutes) is allowed for the adhesive to set.
 [1][2]
- Pull Test: Attach a force gauge to the catheter. Apply a constant, axially directed force to the catheter.
- Data Recording: Record the peak force (in Newtons) at which one of the following failure events occurs:
 - The catheter moves 1 cm or more from the insertion site.[1][2]
 - The securement dressing or device lifts off the skin.[1]
 - The catheter is pulled out from under the dressing.[1]
 - The securement device's retainer opens.[1]
 - The sutures break (if used as a control).[1]

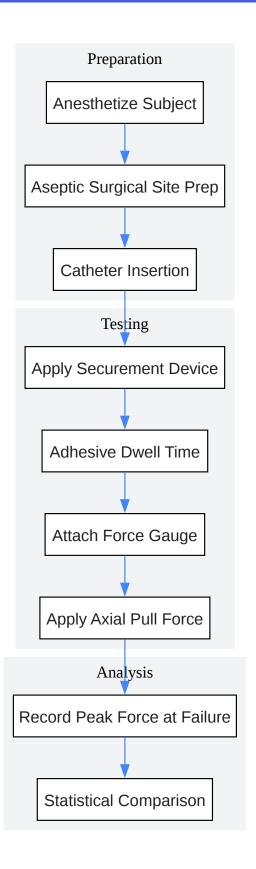


• Statistical Analysis: Perform a comparative analysis of the mean peak axial pull forces for each device using appropriate statistical models.[1][2]

Visualizing Experimental Workflow and Device Classification

To further elucidate the experimental process and the relationships between different securement devices, the following diagrams are provided.

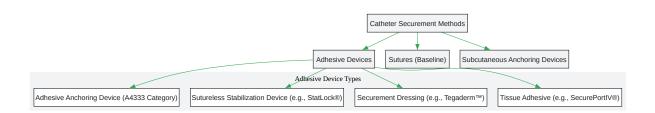




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Caption: Experimental workflow for the peak axial pull force test.





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Caption: Classification of catheter securement devices.

Conclusion

The selection of an appropriate adhesive securement device is a critical decision in clinical and research settings. While traditional sutures have long been used, modern adhesive-based technologies, including sutureless stabilization devices and tissue adhesives, offer superior performance in terms of resistance to dislodgement forces.[1][2][4][5] The quantitative data presented in this guide, derived from standardized experimental protocols, provides a basis for an evidence-based approach to device selection. As adhesive technologies continue to evolve, it is imperative for researchers and drug development professionals to stay abreast of the latest performance data to ensure optimal patient care and the reliability of clinical trial outcomes.

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